molecular formula C13H10FNO3 B6368176 2-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% CAS No. 1261981-95-6

2-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95%

Cat. No. B6368176
M. Wt: 247.22 g/mol
InChI Key: OXINYUCKFWMINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxypyridine (2F5MC-3HP) is an organic compound with a molecular formula of C10H9FO3. It is a colorless solid that is soluble in polar solvents and has a melting point of 104 degrees Celsius. 2F5MC-3HP is known to have a variety of applications in the field of scientific research and is used as a reagent in many laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxypyridine involves the reaction of 2-chloro-5-fluorobenzoic acid with 2-methoxypyridine in the presence of a base to form 2-(2-Fluoro-5-methoxycarbonylphenyl)pyridine. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to form the final product, 2-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxypyridine.

Starting Materials
2-chloro-5-fluorobenzoic acid, 2-methoxypyridine, base, hydroxylamine hydrochloride

Reaction
Step 1: 2-chloro-5-fluorobenzoic acid is reacted with 2-methoxypyridine in the presence of a base (such as potassium carbonate) and a solvent (such as DMF) at elevated temperature to form 2-(2-Fluoro-5-methoxycarbonylphenyl)pyridine., Step 2: The intermediate 2-(2-Fluoro-5-methoxycarbonylphenyl)pyridine is then reacted with hydroxylamine hydrochloride in the presence of a base (such as sodium hydroxide) and a solvent (such as ethanol) at elevated temperature to form the final product, 2-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxypyridine.

Mechanism Of Action

2-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% acts as a nucleophilic reagent in the formation of amides and esters. It is also used as a catalyst in the synthesis of heterocyclic compounds. In the presence of a base, it undergoes a nucleophilic substitution reaction with an activated carbon-carbon double bond. This reaction is known as the SN2 reaction and is used to form the desired product.

Biochemical And Physiological Effects

2-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that it has an inhibitory effect on the enzyme acetylcholinesterase, which plays an important role in the transmission of nerve signals. In addition, it has been found to have an anti-inflammatory effect, as well as an inhibitory effect on the growth of certain cancer cells.

Advantages And Limitations For Lab Experiments

2-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has many advantages for laboratory experiments. It is a relatively inexpensive reagent, and its reaction is relatively fast and efficient. In addition, it is relatively easy to synthesize and purify. However, it is important to note that the reaction is sensitive to moisture and is not suitable for use in aqueous solutions.

Future Directions

In the future, 2-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% has the potential to be used in the development of new drugs and agrochemicals. It could also be used in the synthesis of new materials, such as organic semiconductors and polymers. Additionally, it could be used in the development of new catalysts for organic reactions. Furthermore, further research into its biochemical and physiological effects could be conducted to explore its potential therapeutic applications.

Scientific Research Applications

2-(2-Fluoro-5-methoxycarbonylphenyl)-3-hydroxypyridine, 95% is widely used in scientific research as a reagent for the synthesis of organic compounds. It is also used in the synthesis of heterocyclic compounds such as benzimidazoles, pyridines, and thiazoles. It is also used as a catalyst in the synthesis of amides and esters. In addition, it is used as a reagent in the synthesis of pharmaceuticals and agrochemicals.

properties

IUPAC Name

methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)8-4-5-10(14)9(7-8)12-11(16)3-2-6-15-12/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXINYUCKFWMINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683079
Record name Methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate

CAS RN

1261981-95-6
Record name Methyl 4-fluoro-3-(3-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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